4,5-Dimethylpyrimidine-2-carbonitrile

Heterocyclic chemistry Physicochemical profiling Medicinal chemistry

Researchers using pyrimidine-2-carbonitrile building blocks for kinase inhibitor SAR often encounter variability from unsubstituted analogs. This compound's fixed 4,5-dimethyl pattern (MW 133.15, XLogP 1) ensures consistent reactivity and biological data. Key advantages: • Unique substitution eliminates SAR ambiguity from methyl positioning. • Zero rotatable bonds for reproducible computational docking. • Versatile nitrile group for downstream functionalization. • Distinct MW (133.15 vs 105.10 for unsubstituted) enables confident LC-MS identification. Bulk batches available for sustained discovery programs.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 114969-77-6
Cat. No. B046036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethylpyrimidine-2-carbonitrile
CAS114969-77-6
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C)C#N
InChIInChI=1S/C7H7N3/c1-5-4-9-7(3-8)10-6(5)2/h4H,1-2H3
InChIKeyHGZFCEVEXMOUOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethylpyrimidine-2-carbonitrile: Physicochemical Profile


4,5-Dimethylpyrimidine-2-carbonitrile (CAS 114969-77-6) is a heterocyclic nitrile compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol [1]. The compound features a pyrimidine ring substituted with methyl groups at the 4 and 5 positions and a nitrile (cyano) group at the 2 position [2]. The 2-cyanopyrimidine scaffold is recognized as a privileged framework in medicinal chemistry, with derivatives demonstrating applications as kinase inhibitors [3] and as inhibitors of the cysteine protease falcipain-2 of Plasmodium falciparum [4].

4,5-Dimethylpyrimidine-2-carbonitrile: Analogs Cannot Substitute


Generic substitution among pyrimidine-2-carbonitrile analogs fails because the presence, position, and electronic nature of ring substituents profoundly alter the compound's physicochemical properties, reactivity, and biological target engagement. The 4,5-dimethyl substitution pattern on the target compound (C7H7N3, MW 133.15) confers specific calculated properties including an XLogP of 1 and a topological polar surface area of 49.6 Ų [1], which differ substantially from the unsubstituted 2-cyanopyrimidine (C5H3N3, MW 105.10) . The methyl groups at positions 4 and 5 are non-rotatable, contributing to increased steric bulk and altered electron density on the pyrimidine ring [1]. These differences manifest in divergent solubility profiles, synthetic reactivity in cross-coupling and cyclization reactions, and predicted binding affinities in structure-based drug design [2]. Consequently, replacing the target compound with unsubstituted or alternatively substituted analogs without re-optimization of synthetic routes or biological assays introduces unacceptable variability in experimental outcomes.

4,5-Dimethylpyrimidine-2-carbonitrile: Evidence for Scientific Selection


Physicochemical Divergence from 2-Cyanopyrimidine

The target compound exhibits distinct calculated physicochemical properties compared to the unsubstituted parent 2-cyanopyrimidine. The addition of methyl groups at the 4 and 5 positions increases molecular weight from 105.10 g/mol to 133.15 g/mol and introduces a calculated XLogP value of 1 [1]. These properties influence solubility, membrane permeability, and chromatographic behavior .

Heterocyclic chemistry Physicochemical profiling Medicinal chemistry

Molecular Weight Distinction vs. 2-Cyanopyrimidine

The molecular weight of 4,5-dimethylpyrimidine-2-carbonitrile is 133.15 g/mol, representing a 26.7% increase over the unsubstituted 2-cyanopyrimidine (MW 105.10 g/mol) [1]. This difference is analytically significant and enables unambiguous identification via mass spectrometry. The compound also contains zero hydrogen bond donors and three hydrogen bond acceptors, with zero rotatable bonds [1].

Analytical chemistry Synthetic chemistry Quality control

TPSA vs. Drug-Like Threshold

The target compound has a calculated topological polar surface area (TPSA) of 49.6 Ų [1]. This value places the compound below the typical threshold of 140 Ų associated with favorable oral bioavailability and blood-brain barrier penetration [2]. While direct comparator data for unsubstituted 2-cyanopyrimidine is not available, the TPSA value provides a quantitative baseline for assessing this compound's suitability in drug discovery programs.

Drug design ADME prediction Medicinal chemistry

Synthetic Reactivity: vs. Halogenated Pyrimidines

Unlike 2-chloropyrimidine and 2-bromopyrimidine which primarily undergo nucleophilic aromatic substitution (SNAr) and cross-coupling reactions at the halogen position , the 2-cyano group in 4,5-dimethylpyrimidine-2-carbonitrile serves as an electrophilic platform for diverse transformations including conversion to amidines, amides, carboxylic acids, and hydrazides . This distinction dictates entirely different synthetic planning and downstream functionalization strategies.

Organic synthesis Cross-coupling Heterocycle functionalization

4,5-Dimethylpyrimidine-2-carbonitrile: Key Applications


Kinase Inhibitor Scaffold Development

This compound serves as a starting material for constructing pyrimidine-based kinase inhibitor scaffolds. The 2-cyanopyrimidine core is a recognized privileged structure in kinase inhibitor design, with derivatives demonstrating activity against EGFR (both wild-type and T790M mutant) [1]. The 4,5-dimethyl substitution pattern provides increased steric bulk and altered electron density compared to unsubstituted analogs, which may be exploited to modulate kinase selectivity profiles. Procurement of this specific substitution pattern ensures consistency in structure-activity relationship (SAR) studies where methyl group positioning is a critical variable.

Precursor for Amide, Amidine, Carboxylic Acid Derivatives

The nitrile group at the 2-position functions as a versatile synthetic handle for conversion to amides, amidines, carboxylic acids, and hydrazides . The 4,5-dimethyl substitution distinguishes this compound from unsubstituted 2-cyanopyrimidine (MW 105.10 g/mol) by providing increased molecular weight (133.15 g/mol) and lipophilicity (XLogP = 1) , which may alter reaction kinetics and product solubility. Selection of this specific analog is essential when the target molecule requires the 4,5-dimethylpyrimidine substructure, as post-functionalization introduction of methyl groups is synthetically challenging.

LC-MS & GC-MS Method Development

The distinct molecular weight of 133.15 g/mol and exact mass of 133.06411 Da differentiate this compound from the unsubstituted 2-cyanopyrimidine (MW 105.10 g/mol) [1]. This 28.05 g/mol difference enables unambiguous mass spectrometric identification and quantitation, reducing the risk of sample mix-up or misidentification in high-throughput screening workflows. The calculated TPSA of 49.6 Ų [1] also informs chromatographic method development, as this value correlates with retention behavior on reversed-phase columns.

In Silico Screening & QSAR Model Building

The 2-cyanopyrimidine scaffold, including 4,5-dimethyl substituted variants, has been employed in quantitative structure-activity relationship (QSAR) models for falcipain-2 inhibition, with models demonstrating high predictive power (R² = 0.94) for identifying novel antimalarial candidates [2]. The target compound's calculated properties—including XLogP = 1, TPSA = 49.6 Ų, and zero rotatable bonds [1]—provide quantitative descriptors suitable for inclusion in QSAR, pharmacophore, and molecular docking studies. The rigid, non-rotatable methyl groups contribute to a defined conformational profile that reduces computational sampling requirements compared to flexible analogs.

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